![1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide - 900281-82-5](/images/structure/BT-2989731.png) 
                            1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure and potential biological applications. With the molecular formula and a molecular weight of approximately 301.3 g/mol, this compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The synthesis of this compound may involve the construction of pyrrole scaffolds with various substituents, indicating its potential as a lead compound in medicinal chemistry .
The synthesis of 1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be approached through several methods:
The molecular structure of 1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be described as follows:
InChI=1S/C15H15N3O4/c1-22-8-4-7-17-11(15(20)21)9-10-13(17)16-12-5-2-3-6-18(12)14(10)19/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21).The compound features a dihydropyrido-pyrrolo-pyrimidine framework that contributes to its biological activity. Key functional groups include:
The chemical reactivity of 1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is primarily characterized by:
The synthesis mechanism often involves:
These reactions are crucial for forming the final product with desired pharmacological properties .
The mechanism of action for compounds like 1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide often involves:
Research indicates that derivatives from similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. For example, studies have reported half-maximal inhibitory concentration (IC50) values indicating effective inhibition against COX enzymes in related compounds .
The physical and chemical properties of 1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are summarized below:
| Property | Value | 
|---|---|
| Melting Point | 247 °C | 
| Boiling Point | Approximately 570 °C | 
| Density | Approximately 1.41 g/cm³ | 
| pKa | Approximately 4.39 | 
These properties suggest that the compound is stable at room temperature but may require careful handling due to its potential reactivity at elevated temperatures or in certain solvents .
The applications of 1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide are primarily in scientific research:
Pharmaceutical Development:
Research has focused on developing novel derivatives with enhanced biological activity against various diseases such as cancer and inflammatory disorders.
Biological Studies:
Investigations into its antifungal and antiviral activities have been conducted, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1